N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide
CAS No.:
Cat. No.: VC16322308
Molecular Formula: C26H26N4O3S
Molecular Weight: 474.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H26N4O3S |
|---|---|
| Molecular Weight | 474.6 g/mol |
| IUPAC Name | N-[4-[2-(1-benzylbenzimidazol-2-yl)pyrrolidin-1-yl]sulfonylphenyl]acetamide |
| Standard InChI | InChI=1S/C26H26N4O3S/c1-19(31)27-21-13-15-22(16-14-21)34(32,33)30-17-7-12-25(30)26-28-23-10-5-6-11-24(23)29(26)18-20-8-3-2-4-9-20/h2-6,8-11,13-16,25H,7,12,17-18H2,1H3,(H,27,31) |
| Standard InChI Key | DAPRJBQBPCYUGZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Introduction
The compound N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide is a complex organic molecule that incorporates several functional groups, including a benzimidazole ring, a pyrrolidine ring, and a sulfonyl group. This compound is not directly referenced in the provided search results, so we will construct an overview based on related compounds and general principles of organic chemistry.
Molecular Formula and Weight
Without specific data, we can estimate the molecular formula and weight based on the components:
-
Benzimidazole: C7H6N2
-
Pyrrolidine: C4H9N
-
Benzyl: C7H7
-
Sulfonyl group: SO2
-
Phenyl ring: C6H5
-
Acetamide: C2H5NO
Combining these components gives a complex formula, likely in the range of C30-40H30-40N4-5O3S.
Synthesis
The synthesis of such a compound would typically involve multiple steps, including the formation of the benzimidazole and pyrrolidine rings, followed by the introduction of the sulfonyl group and the acetamide moiety. Common methods might include nucleophilic substitution reactions and condensation reactions.
Potential Biological Activity
Compounds with similar structures often exhibit biological activity, such as enzyme inhibition or receptor modulation. For instance, benzimidazoles are known for their antimicrobial and anticancer properties . The presence of a sulfonyl group could enhance solubility and bioavailability, while the acetamide group might contribute to interactions with biological targets.
Research Findings
While specific research findings on N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide are not available, related compounds have shown promise in various therapeutic areas. For example, benzimidazole derivatives have been studied for their mucoprotective effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume